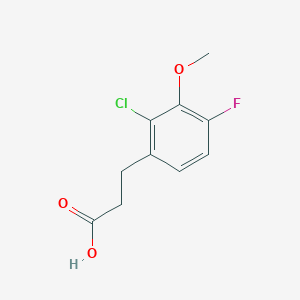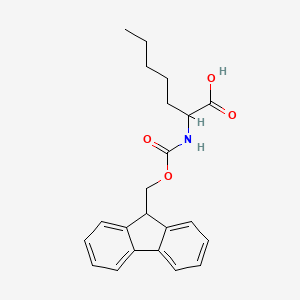
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid
Overview
Description
Mechanism of Action
Target of Action
Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-2-aminoheptanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .
Pharmacokinetics
Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .
Result of Action
The primary result of Fmoc-2-aminoheptanoic acid’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-2-aminoheptanoic acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .
Biochemical Analysis
Biochemical Properties
Fmoc-2-aminoheptanoic acid: plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. For instance, it is commonly used in conjunction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect amine groups . The interaction between Fmoc-2-aminoheptanoic acid and these biomolecules is primarily through covalent bonding, which ensures the stability of the amino group during the synthesis process .
Cellular Effects
The effects of Fmoc-2-aminoheptanoic acid on cellular processes are primarily observed in its role as a protecting group in peptide synthesis. It influences cell function by ensuring the integrity of amino groups during the synthesis of peptides, which are essential for various cellular functions . This compound does not directly impact cell signaling pathways, gene expression, or cellular metabolism but plays an indirect role by facilitating the synthesis of peptides that are crucial for these processes .
Molecular Mechanism
At the molecular level, Fmoc-2-aminoheptanoic acid exerts its effects through the formation of a stable covalent bond with the amino group of the target molecule . This bond formation is facilitated by the reaction with Fmoc-Cl, which results in the protection of the amino group . The stability of this bond ensures that the amino group remains protected throughout the synthesis process, preventing any unwanted reactions that could compromise the integrity of the peptide being synthesized .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-aminoheptanoic acid are observed over time, particularly in terms of its stability and degradation. This compound is known for its stability under various conditions, which makes it an ideal protecting group for amino acids . Over extended periods, it may undergo degradation, which can impact its effectiveness as a protecting group . Long-term studies have shown that the stability of Fmoc-2-aminoheptanoic acid can be maintained by storing it under appropriate conditions, such as in a dark place and at room temperature .
Dosage Effects in Animal Models
The effects of Fmoc-2-aminoheptanoic acid in animal models vary with different dosages. At lower dosages, it effectively protects amino groups without causing any adverse effects . At higher dosages, there may be toxic or adverse effects, such as irritation or allergic reactions . It is important to determine the optimal dosage to ensure the effectiveness of the compound while minimizing any potential adverse effects .
Metabolic Pathways
Fmoc-2-aminoheptanoic acid: is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the protection of amino groups during the synthesis process . This compound does not significantly impact metabolic flux or metabolite levels but plays a crucial role in ensuring the integrity of peptides that are synthesized .
Transport and Distribution
Within cells and tissues, Fmoc-2-aminoheptanoic acid is transported and distributed primarily through passive diffusion . It interacts with various transporters and binding proteins that facilitate its movement within the cellular environment . The localization and accumulation of this compound are influenced by its chemical properties, such as its solubility and stability .
Subcellular Localization
The subcellular localization of Fmoc-2-aminoheptanoic acid is primarily within the cytoplasm, where it exerts its protective effects on amino groups . It may also be localized to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its localization, which ensures the effective protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-aminoheptanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, resulting in the formation of the free amine.
Coupling Reactions: The free amine can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include free amines and peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Material Science: Fmoc-modified amino acids are used in the fabrication of functional materials, such as hydrogels and nanomaterials, due to their self-assembly properties.
Biomedical Applications: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-7-aminoheptanoic acid: Another Fmoc-protected amino acid with similar properties and applications.
Fmoc-2-aminohexanoic acid: A shorter-chain analog with similar protecting group chemistry.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unique due to its specific chain length, which can influence the properties and behavior of the resulting peptides and materials. The presence of the Fmoc group also allows for easy monitoring of reactions via UV spectroscopy due to its strong absorbance .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


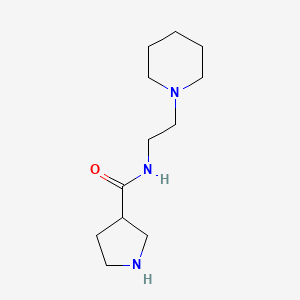
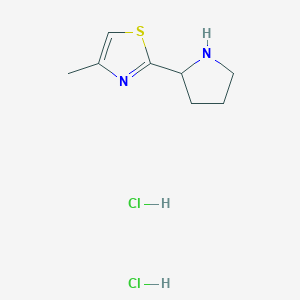
![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

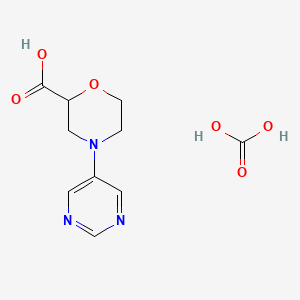
![5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B1390295.png)
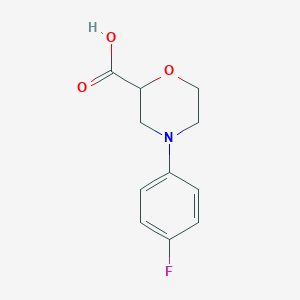
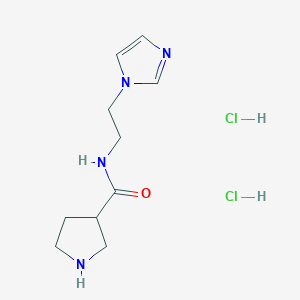
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
